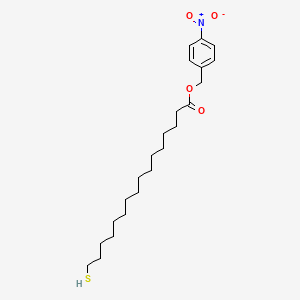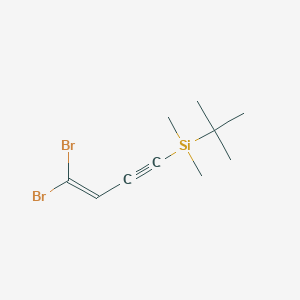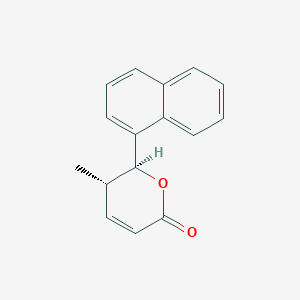
(5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one is an organic compound that belongs to the class of dihydropyranones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of a naphthalene derivative with a suitable aldehyde or ketone. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that are compatible with large-scale production is also common.
Análisis De Reacciones Químicas
Types of Reactions
(5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenone derivatives, while reduction may produce naphthyl alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound’s biological activity is of interest in the field of medicinal chemistry. Researchers investigate its potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, this compound may be explored for its therapeutic properties. Studies may focus on its efficacy in treating certain diseases or conditions.
Industry
In the industrial sector, the compound’s properties may be utilized in the development of new materials or as a component in various chemical processes.
Mecanismo De Acción
The mechanism by which (5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (5S,6S)-5-Methyl-6-(phenyl)-5,6-dihydro-2H-pyran-2-one
- (5S,6S)-5-Methyl-6-(benzyl)-5,6-dihydro-2H-pyran-2-one
Uniqueness
Compared to similar compounds, (5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one is unique due to the presence of the naphthalene ring. This structural feature may confer distinct biological activities and chemical reactivity, making it a compound of interest for further study.
Propiedades
Número CAS |
919296-34-7 |
|---|---|
Fórmula molecular |
C16H14O2 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
(2S,3S)-3-methyl-2-naphthalen-1-yl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C16H14O2/c1-11-9-10-15(17)18-16(11)14-8-4-6-12-5-2-3-7-13(12)14/h2-11,16H,1H3/t11-,16-/m0/s1 |
Clave InChI |
LOAIJDDOMXIROB-ZBEGNZNMSA-N |
SMILES isomérico |
C[C@H]1C=CC(=O)O[C@@H]1C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CC1C=CC(=O)OC1C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-{[6-(3,5-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12615732.png)
![Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate](/img/structure/B12615735.png)
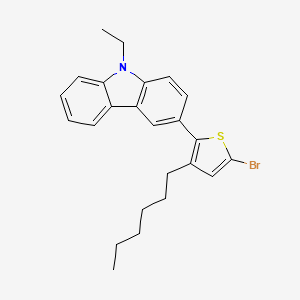


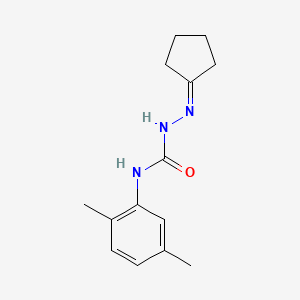
![[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12615772.png)

![5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12615792.png)
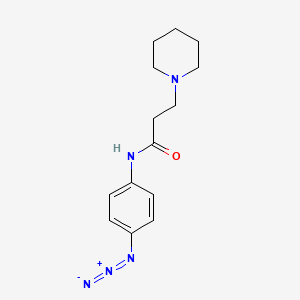
![1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12615794.png)
![(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine](/img/structure/B12615797.png)
